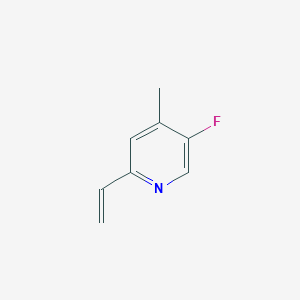

5-Fluoro-4-methyl-2-vinylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

The pyridine scaffold is a ubiquitous motif in organic chemistry, prized for its unique electronic properties and its ability to act as both a ligand and a building block. Its presence in numerous natural products, pharmaceuticals, and agrochemicals underscores its importance. In advanced organic synthesis, pyridine derivatives serve as key intermediates and catalysts. The nitrogen atom imparts a degree of electron deficiency to the ring, influencing its reactivity in substitution reactions. Furthermore, the lone pair of electrons on the nitrogen atom allows it to coordinate with metal centers, making pyridine-based ligands essential in catalysis.

Overview of Fluorinated Pyridine Derivatives in Contemporary Chemical Research

The introduction of fluorine atoms into pyridine rings has a profound impact on their chemical and physical properties. Fluorine's high electronegativity can significantly alter the electron distribution within the pyridine ring, influencing its reactivity and basicity. Fluorinated pyridine derivatives are of particular interest in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.govacs.org Research in this area is focused on developing novel methods for the selective fluorination of pyridine rings, including direct C-H fluorination, to access new and complex molecular architectures. acs.orgmdpi.com The synthesis of fluorinated pyridines often involves nucleophilic aromatic substitution on pre-halogenated pyridines or diazotization of aminopyridines in the presence of a fluoride (B91410) source. nih.govacs.org

Importance of Vinylpyridine Motifs in Polymer Science and Coordination Chemistry

Vinylpyridines, particularly 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050), are important monomers in polymer science. The vinyl group is readily polymerizable via various mechanisms, including free radical, anionic, and controlled radical polymerization techniques, to produce poly(vinylpyridines). mdpi.com These polymers and their copolymers have a wide range of applications, from coatings and adhesives to drug delivery systems and catalysts. researchgate.net The pyridine nitrogen in the polymer side chains can be quaternized to create polyelectrolytes or used to coordinate with metal ions, leading to the formation of polymer-metal complexes with interesting catalytic and material properties. thieme-connect.com In coordination chemistry, vinylpyridines can act as ligands, binding to metal centers through the pyridine nitrogen. The vinyl group can also participate in further reactions, allowing for the creation of more complex coordination compounds and materials. rsc.org

Historical Context and Evolution of Pyridine Functionalization Methodologies

The functionalization of the pyridine ring has a long history, with early methods often relying on harsh reaction conditions and providing limited regioselectivity. Classical approaches to introducing substituents onto the pyridine ring include electrophilic substitution, which is often challenging due to the electron-deficient nature of the ring, and nucleophilic substitution on pre-functionalized pyridines. The development of organometallic cross-coupling reactions, such as the Suzuki and Stille couplings, provided more versatile and selective methods for C-C bond formation on the pyridine scaffold. In recent years, a major evolution in this field has been the development of direct C-H functionalization methods. These reactions offer a more atom-economical and efficient way to introduce a wide range of functional groups onto the pyridine ring, avoiding the need for pre-functionalization and reducing the number of synthetic steps.

Detailed Research Findings on 5-Fluoro-4-methyl-2-vinylpyridine

While "this compound" is a known compound, as evidenced by its commercial availability from chemical suppliers, specific and detailed research findings in peer-reviewed literature are scarce. Therefore, a comprehensive understanding of its properties and reactivity must be inferred from the well-established chemistry of its constituent parts: the fluorinated pyridine ring, the methyl group, and the vinyl substituent.

The structure of this compound suggests a unique combination of electronic and steric effects. The fluorine atom at the 5-position and the methyl group at the 4-position will influence the electron density of the pyridine ring, which in turn will affect the reactivity of the vinyl group and the basicity of the pyridine nitrogen. The vinyl group at the 2-position is a key functional handle for polymerization and other addition reactions.

Predicted Properties of this compound

| Property | Predicted Value/Information | Source of Prediction |

| Molecular Formula | C₈H₈FN | Based on structure |

| Molecular Weight | 137.15 g/mol | Based on structure |

| CAS Number | 1824307-14-3 | Chemical Supplier Data bldpharm.com |

| Boiling Point | Not available | - |

| Density | Not available | - |

Inferred Reactivity:

Polymerization: The 2-vinyl group is expected to be susceptible to polymerization, similar to other vinylpyridines. The presence of the fluoro and methyl groups on the ring may influence the polymerization kinetics and the properties of the resulting polymer.

Addition Reactions: The vinyl group is an electron-deficient alkene due to the electron-withdrawing nature of the pyridine ring. It is therefore expected to be reactive towards nucleophilic conjugate addition. thieme-connect.com

Coordination: The pyridine nitrogen retains its ability to act as a ligand for metal centers, allowing for the formation of coordination complexes. The electronic effects of the fluoro and methyl substituents will modulate the Lewis basicity of the nitrogen atom.

Further Functionalization: The pyridine ring itself could potentially undergo further functionalization, although the existing substituents will direct any new groups to specific positions.

Structure

3D Structure

Properties

Molecular Formula |

C8H8FN |

|---|---|

Molecular Weight |

137.15 g/mol |

IUPAC Name |

2-ethenyl-5-fluoro-4-methylpyridine |

InChI |

InChI=1S/C8H8FN/c1-3-7-4-6(2)8(9)5-10-7/h3-5H,1H2,2H3 |

InChI Key |

HZPMMMDUPSLAQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1F)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 4 Methyl 2 Vinylpyridine and Analogues

Precursor Synthesis Strategies for Fluorinated and Methylated Pyridine (B92270) Intermediates

The synthesis of the core structure, a 5-fluoro-4-methylpyridine substituted at the 2-position (e.g., with a halogen for subsequent cross-coupling), is a critical first step. This requires the regioselective introduction of both a fluorine atom and a methyl group onto the pyridine ring.

Regioselective Fluorination Approaches (e.g., C–H fluorination)

Direct and regioselective C-H fluorination of pyridines presents a significant challenge in synthetic chemistry. However, advancements in catalysis have provided methods for the site-selective fluorination of pyridine rings. One notable approach involves the use of silver(II) fluoride (B91410) (AgF2), which has been demonstrated to selectively fluorinate pyridines and diazines at the position adjacent to the nitrogen atom. nih.gov This reaction proceeds at ambient temperature and offers high selectivity. nih.gov While this method is powerful for C-2 fluorination, achieving fluorination at the C-5 position of a 4-methylpyridine (B42270) precursor would require a different strategy or a substrate with directing groups that favor fluorination at that specific position.

Alternative strategies for introducing fluorine onto a pyridine ring often involve nucleophilic aromatic substitution (SNAr) on activated pyridine precursors or Sandmeyer-type reactions from aminopyridines. The choice of strategy depends heavily on the available starting materials and the desired substitution pattern.

Introduction of Methyl Substituents via Directed Ortho-Metallation or Cross-Coupling

Directed Ortho-Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with an electrophile, such as a methylating agent (e.g., methyl iodide), to introduce the methyl group.

In the context of synthesizing a 5-fluoro-4-methylpyridine precursor, one could envision starting with a 3-fluoropyridine (B146971) derivative. The fluorine atom can act as a moderate directing group, and the nitrogen atom's lone pair also influences the regioselectivity of the metalation. A sequential DoM approach has been successfully employed in the synthesis of polysubstituted pyridines. For instance, a published methodology starts with 3-fluoro-2-chloropyridine and utilizes a first DoM to introduce a substituent at the 4-position, followed by a second DoM to functionalize the 5-position. nih.gov This demonstrates the feasibility of using DoM to build the desired 5-fluoro-4-methyl substitution pattern on a pyridine ring.

Cross-Coupling Reactions offer another versatile method for introducing methyl groups. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for this purpose. researchgate.net This would typically involve the reaction of a halopyridine (e.g., 4-bromo-5-fluoropyridine) with a methylboronic acid derivative in the presence of a palladium catalyst. researchgate.net The success of this approach hinges on the availability of the appropriately halogenated and fluorinated pyridine starting material.

| Method | Description | Key Reagents |

| Directed Ortho-Metalation (DoM) | Regioselective deprotonation ortho to a directing group, followed by reaction with an electrophile. | Organolithium bases (e.g., n-BuLi, t-BuLi), Methylating agent (e.g., CH₃I) |

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction between an organoboron compound and an organohalide. | Methylboronic acid or its esters, Palladium catalyst, Base |

Strategies for Incorporating the Vinyl Moiety at the 2-Position

Once a suitable 5-fluoro-4-methylpyridine precursor is obtained, typically bearing a halogen or other leaving group at the 2-position, the final step is the introduction of the vinyl group. Several robust and widely used synthetic methods are available for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck-type, Suzuki-Miyaura)

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.org To synthesize 5-Fluoro-4-methyl-2-vinylpyridine, a 2-halo-5-fluoro-4-methylpyridine could be coupled with ethylene (B1197577) gas under standard Heck conditions. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org While effective, the use of a gaseous reagent like ethylene can present practical challenges in a laboratory setting.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide. libretexts.orgrsc.org This method is often preferred due to the stability and low toxicity of the boronic acid reagents. The synthesis of 2-vinylpyridines via Suzuki-Miyaura coupling has been demonstrated. nih.govscispace.com In this approach, a 2-halo-5-fluoro-4-methylpyridine would be reacted with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base. tamu.edu This method offers high functional group tolerance and generally proceeds under mild conditions.

| Reaction | Vinyl Source | Key Reagents |

| Heck Reaction | Ethylene | Palladium catalyst, Phosphine ligand, Base |

| Suzuki-Miyaura Coupling | Vinylboronic acid or ester | Palladium catalyst, Base |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide an alternative route to the vinyl group, starting from a carbonyl compound. This would necessitate the synthesis of a 5-fluoro-4-methylpyridine-2-carbaldehyde (B12969619) precursor.

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene. To generate the vinyl group, methyltriphenylphosphonium (B96628) bromide would be treated with a strong base to form the corresponding ylide, which would then react with the 5-fluoro-4-methylpyridine-2-carbaldehyde. A significant advantage of the Wittig reaction is the unambiguous placement of the double bond.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgrsc.orgresearchgate.net This reaction often offers advantages over the traditional Wittig reaction, including the use of milder bases and the easier removal of the phosphate (B84403) byproduct. The HWE reaction of an aldehyde with a phosphonate (B1237965) reagent like diethyl methylphosphonate (B1257008) would also yield the desired vinylpyridine. The HWE reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-alkene. wikipedia.org

| Reaction | Precursor | Key Reagents |

| Wittig Reaction | 5-Fluoro-4-methylpyridine-2-carbaldehyde | Methyltriphenylphosphonium halide, Strong base |

| Horner-Wadsworth-Emmons Reaction | 5-Fluoro-4-methylpyridine-2-carbaldehyde | Diethyl methylphosphonate, Base |

Radical Addition to Pyridine Rings Followed by Elimination

While less common for the direct synthesis of simple vinylpyridines, radical-based methods can be employed for the functionalization of pyridine rings. In principle, a radical vinyl equivalent could be added to an activated pyridine species. However, controlling the regioselectivity of such reactions can be challenging, and they often require specific precursors to direct the radical addition to the desired position. More commonly, radical reactions on pyridines are used to introduce alkyl or other functional groups. The subsequent conversion of an installed functional group (e.g., an ethyl group via radical alkylation followed by oxidation and elimination) to a vinyl group would represent a more circuitous route compared to the cross-coupling and olefination methods described above.

Multi-Step Synthesis Pathways from Readily Available Pyridine Derivatives

Multi-step synthesis from common starting materials remains a cornerstone for creating complex, highly functionalized pyridine rings. These pathways can be broadly categorized into sequential functionalization of a pre-existing pyridine ring or the convergent assembly of the ring from smaller, functionalized fragments.

A logical and common approach to synthesizing this compound involves the stepwise modification of a simpler, commercially available pyridine derivative. A plausible starting material for this strategy is 2,4-lutidine (2,4-dimethylpyridine), which already possesses the required methyl groups at positions 2 and 4. wikipedia.org The key challenges lie in the selective introduction of a fluorine atom at the 5-position and the conversion of the 2-methyl group into a vinyl group.

A proposed synthetic sequence is outlined below:

Nitration: The first step would be the regioselective nitration of 2,4-lutidine to introduce a nitro group, which can later be converted into the target fluorine atom. Nitration of lutidines typically requires strong acidic conditions.

Reduction: The resulting 5-nitro-2,4-lutidine is then subjected to reduction to yield 5-amino-2,4-lutidine. Standard reducing agents like Sn/HCl or catalytic hydrogenation can be employed for this transformation.

Fluorination via Diazotization (Balz-Schiemann Reaction): The amino group at the 5-position serves as a handle for introducing the fluorine atom. The Balz-Schiemann reaction, which involves diazotization of the amine with a nitrite (B80452) source in the presence of fluoroboric acid (HBF₄) followed by thermal decomposition of the resulting diazonium salt, is a classic method for this purpose. This step would yield 5-fluoro-2,4-dimethylpyridine (B12961934).

Vinyl Group Formation: The final key transformation is the conversion of the 2-methyl group into a vinyl group. A widely used industrial method involves the condensation of a 2-picoline derivative with formaldehyde (B43269) to form a hydroxyethyl (B10761427) intermediate, followed by dehydration. google.comgoogle.com The methyl group at the 2-position of the pyridine ring is more reactive than the one at the 4-position, allowing for selective functionalization. This two-step process would convert 5-fluoro-2,4-dimethylpyridine into the final product, this compound.

An alternative to the formaldehyde condensation is the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgmasterorganicchemistry.com This would require an additional step of oxidizing the 2-methyl group to an aldehyde (5-fluoro-4-methylpicolinaldehyde) before reacting it with a suitable phosphorus ylide (e.g., methylidenetriphenylphosphorane) or a phosphonate carbanion.

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|---|

| 1 | Nitration | 2,4-Lutidine | HNO₃ / H₂SO₄ | 5-Nitro-2,4-lutidine | Introduce a functional group at C5 |

| 2 | Reduction | 5-Nitro-2,4-lutidine | Sn/HCl or H₂, Pd/C | 5-Amino-2,4-lutidine | Prepare for fluorination |

| 3 | Balz-Schiemann Reaction | 5-Amino-2,4-lutidine | 1. NaNO₂, HBF₄ 2. Heat (Δ) | 5-Fluoro-2,4-dimethylpyridine | Introduce the fluorine atom |

| 4a | Condensation | 5-Fluoro-2,4-dimethylpyridine | Formaldehyde (CH₂O) | 2-(2-Hydroxyethyl)-5-fluoro-4-methylpyridine | Form the vinyl group |

| 4b | Dehydration | Acid or base catalyst (e.g., NaOH) | This compound |

Convergent synthesis builds complex molecules by joining pre-functionalized fragments, which can be more efficient for certain complex targets. For polysubstituted pyridines, methods like the Hantzsch or Bohlmann-Rahtz syntheses and various cycloaddition strategies are prominent. illinois.edu

A convergent approach to this compound would involve constructing the pyridine ring from acyclic precursors that already contain the necessary substituents or their precursors.

One potential convergent strategy is based on a [4+2] cycloaddition reaction. nih.govresearchgate.net This could involve:

Fragment A Synthesis: Preparation of a substituted 1-azadiene, for example, one bearing the vinyl group at the appropriate position.

Fragment B Synthesis: Preparation of a dienophile containing the fluoro and methyl substituents.

Cycloaddition and Aromatization: A Diels-Alder type reaction between Fragment A and Fragment B would form a dihydropyridine (B1217469) intermediate, which would then be oxidized to the final aromatic pyridine product.

While powerful, designing a convergent synthesis for this specific substitution pattern can be challenging due to the need for regioselective control during the ring-forming step and the potential instability of the required acyclic precursors.

| Strategy | Description | Key Fragments | Advantages | Challenges |

|---|---|---|---|---|

| Bohlmann-Rahtz Pyridine Synthesis | Condensation of an enamine with an ethynyl (B1212043) ketone, followed by cyclodehydration. | 1. Enamine with fluoro/methyl groups 2. A vinyl-substituted ethynyl ketone | Good regiocontrol. | Synthesis of specifically substituted starting materials can be complex. |

| Hantzsch Dihydropyridine Synthesis | A multi-component reaction of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source, followed by oxidation. | 1. Aldehyde 2. β-ketoester with fluoro/methyl groups 3. Enamine with a vinyl group 4. Ammonia source | High efficiency through multi-component approach. | Requires subsequent oxidation step; achieving the specific substitution pattern can be difficult. |

| [4+2] Cycloaddition | Reaction between a diene (e.g., vinylallene) and a dienophile (e.g., sulfonyl cyanide), followed by aromatization. nih.govresearchgate.net | 1. A substituted azadiene 2. A substituted dienophile | High modularity and ability to create highly substituted pyridines. nih.gov | Availability and stability of the required diene and dienophile fragments. |

Sustainable and Green Chemistry Approaches in this compound Synthesis

Incorporating green chemistry principles into the synthesis of pyridine derivatives is an area of active research, aimed at reducing environmental impact and improving process safety and efficiency. nih.govbohrium.com

Several green strategies could be applied to the synthesis of this compound:

Use of Bio-renewable Solvents: Traditional syntheses often use hazardous solvents like chloroform (B151607) or tetrahydrofuran (B95107) (THF). A greener alternative for the synthesis of 2-vinylpyridine (B74390) has been demonstrated using 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-renewable solvent. tandfonline.comtandfonline.com This solvent could be employed in steps such as the Wittig reaction, should that route be chosen.

Catalytic Processes: Replacing stoichiometric reagents with catalysts enhances atom economy and reduces waste. The dehydration of the hydroxyethyl intermediate to form the vinyl group can be performed catalytically. patsnap.com Furthermore, vapor-phase synthesis of vinylpyridines from picolines and formaldehyde over modified zeolite catalysts offers an eco-friendly and continuous process alternative to batch reactions. google.comquickcompany.in

Microwave-Assisted Synthesis: The use of microwave irradiation is a recognized green chemistry tool that can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. nih.govnih.gov Steps like the condensation or cyclization could potentially be accelerated using this technology.

Process Optimization: Minimizing the number of synthetic steps through one-pot or tandem reactions is a key green chemistry objective. nih.gov Developing a process where, for example, the formation of the vinyl group from the picoline occurs in a single step without isolation of the alcohol intermediate would represent a significant green improvement. google.com

Reaction Mechanisms and Reactivity of 5 Fluoro 4 Methyl 2 Vinylpyridine

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Pyridine (B92270) Ring

The presence of a fluorine atom at the 2-position, activated by the electron-withdrawing pyridine nitrogen, makes the compound susceptible to Nucleophilic Aromatic Substitution (SNAr). nih.govacs.org This class of reactions provides a powerful method for introducing a wide range of substituents at the C2-position of the pyridine ring. researchgate.net The general mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride (B91410) anion, a good leaving group, restores the aromaticity of the ring and yields the substituted product.

The SNAr reaction on 2-fluoropyridines is known for its broad scope, tolerating a wide variety of nucleophiles. nih.govacs.org This versatility allows for the installation of functional groups bound through nitrogen, oxygen, sulfur, or carbon. acs.org For 5-Fluoro-4-methyl-2-vinylpyridine, a diverse array of nucleophiles can be employed to generate a library of derivatives. Mild reaction conditions are often sufficient for these transformations, enhancing their applicability to complex molecule synthesis. nih.govacs.org

The following table illustrates the potential scope of nucleophiles for the SNAr reaction with this compound, based on established reactivity for 2-fluoropyridines.

| Nucleophile Type | Specific Example | Expected Product Class |

| Oxygen | Sodium Methoxide (NaOMe) | 2-Methoxy-4-methyl-5-vinylpyridine |

| Nitrogen | Morpholine | 2-(Morpholin-4-yl)-4-methyl-5-vinylpyridine |

| Nitrogen | Indole | 2-(Indol-1-yl)-4-methyl-5-vinylpyridine |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-4-methyl-5-vinylpyridine |

| Carbon | Grignard Reagents (RMgX) | 2-Alkyl/Aryl-4-methyl-5-vinylpyridine |

Kinetic studies of SNAr reactions on related substrates, such as 1-fluoro-2,4-dinitrobenzene, provide insight into the mechanism. researchgate.net The reaction typically proceeds through a two-step process involving the formation of the Meisenheimer intermediate. The rate-determining step can be either the formation of this intermediate or its subsequent decomposition to products, depending on the nucleophile, leaving group, and solvent. researchgate.netresearchgate.net

For reactions with this compound, the rate would be influenced by the concentration of both the pyridine substrate and the incoming nucleophile. Brønsted-type plots, which correlate the reaction rate with the basicity of the nucleophile, can be used to probe the transition state structure and determine the degree of bond formation in the rate-limiting step. researchgate.net In many cases, particularly with amine nucleophiles, the reaction can exhibit base catalysis, where a second equivalent of the amine or a non-nucleophilic base assists in the removal of a proton from the zwitterionic intermediate, facilitating the elimination of the leaving group. rsc.org

The reactivity of the pyridine ring in SNAr is governed by both electronic and steric effects.

Electronic Effects : The fluorine atom at the 2-position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent ring nitrogen. This effect lowers the energy of the Meisenheimer intermediate, accelerating the reaction. The methyl group at the 4-position has a mild electron-donating effect through hyperconjugation, which could slightly decrease the reactivity compared to an unsubstituted 2-fluoropyridine (B1216828). However, the dominant activating effect of the ring nitrogen ensures that the SNAr reaction remains favorable. nih.gov

Steric Effects : The methyl group at the 4-position is unlikely to exert a significant steric hindrance on the incoming nucleophile attacking the 2-position. However, very bulky nucleophiles might experience some steric repulsion, potentially slowing the reaction rate. Studies on substituted phenyl ethers have shown that steric hindrance can significantly reduce reaction rates, for instance, by a factor of 105 for N-methylaniline compared to aniline (B41778) due to increased steric hindrance in forming the intermediate. rsc.org

Radical Reactions Involving the Vinyl Group

The vinyl group at the 2-position of this compound serves as a handle for a different set of transformations, primarily involving radical additions. These reactions offer a complementary approach to functionalization, targeting the side chain rather than the aromatic ring.

The vinyl group of vinylpyridines can readily participate in radical addition reactions. nih.gov In a typical process, a radical species (R•) adds to the terminal carbon of the vinyl double bond. This addition occurs at the β-position to generate a more stable, resonance-delocalized radical on the α-carbon, which is benzylic-like and further stabilized by the pyridine ring. This intermediate radical can then be trapped by a hydrogen atom donor or another radical species to complete the reaction. The high electron-withdrawing effect of the five fluorine atoms in pentafluorostyrene, a related monomer, significantly influences its radical polymerization behavior compared to non-fluorinated styrene (B11656), suggesting the electronic nature of the pyridine ring in this compound will influence its reactivity. researchgate.net

Visible-light photoredox catalysis has become a powerful tool for generating radicals under mild conditions, enabling a wide range of C-C and C-heteroatom bond formations. researchgate.netnih.gov This methodology is highly applicable to the functionalization of the vinyl group in this compound.

The general mechanism involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. The excited-state photocatalyst can then engage in a single-electron transfer (SET) with a radical precursor to generate the desired radical species. bohrium.comrsc.org This radical then adds to the vinylpyridine as described above. The resulting pyridyl-stabilized radical intermediate is then typically oxidized or reduced by the photocatalyst to close the catalytic cycle and form the final product. nih.gov This approach has been used for various transformations, including the synthesis of β-trifluoromethylated ketones and 3,4-dihydroquinolin-2-ones from alkene precursors. bohrium.comwhiterose.ac.uk

The following table summarizes potential functionalizations of the vinyl group using photoredox catalysis, based on established methods for vinylarenes and vinylpyridines.

| Radical Precursor Type | Generated Radical | Potential Functionalization |

| Alkyl Halides (e.g., R-Br) | Alkyl Radical (R•) | Alkylation |

| Sulfonyl Chlorides (RSO₂Cl) | Sulfonyl Radical (RSO₂•) | Sulfonylation |

| Acyl Fluorides / Aroyl Fluorides | Acyl Radical (RCO•) | Acylation |

| Langlois Reagent (CF₃SO₂Na) | Trifluoromethyl Radical (•CF₃) | Trifluoromethylation |

| Aldehydes (in presence of a Lewis acid) | Ketyl Radical | Reductive Coupling |

Regioselectivity and Stereoselectivity in Radical Transformations

The vinyl group of this compound is a key site for radical reactions. In radical addition reactions, the regioselectivity is dictated by the formation of the most stable radical intermediate. Typically, a radical will add to the terminal (β) carbon of the vinyl group. This generates a more stabilized radical on the α-carbon, which is adjacent to the pyridine ring and can be considered a benzylic-type radical.

Recent studies on similar 2-vinylpyridine (B74390) systems have elucidated this selectivity. For instance, iron-catalyzed dicarbofunctionalization of 2-vinylpyridine proceeds via the addition of a fluoroalkyl radical to the vinyl moiety, leading to a stabilized radical intermediate that can be further functionalized. mdpi.comuni-muenster.de This process forms two new carbon-carbon bonds at the vinyl position under mild conditions. mdpi.comuni-muenster.de

A plausible mechanism involves the generation of a radical which then adds to the terminal carbon of the vinyl group of the pyridine. mdpi.com This addition results in a radical intermediate which is then trapped. mdpi.com The process highlights the predictable regioselectivity of radical additions to vinyl azaarenes. mdpi.comuni-muenster.de

Stereoselectivity in such transformations is also a critical aspect. In radical cascade reactions involving 2-vinylpyridine derivatives, high to excellent diastereoselectivities have been achieved. researchgate.net For example, a photoredox-catalyzed reaction to form γ-lactams using substituted 2-vinylpyridines proceeded with notable diastereoselectivity, demonstrating that the stereochemical outcome of these radical processes can be effectively controlled. researchgate.net

Table 1: Representative Radical Reaction of a Vinylazaarene

| Reactants | Catalyst System | Product Type | Key Outcome | Reference |

|---|---|---|---|---|

| 2-Vinylpyridine, Radical Precursor, Grignard Reagent | FeCl₃ / dcpe | 1,1-Diarylalkane | Selective dicarbofunctionalization | mdpi.comuni-muenster.de |

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile attacks an aromatic ring. However, the pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophiles than benzene. wikipedia.orggoogle.com This deactivation is a general characteristic of pyridine and its derivatives. wikipedia.orggoogle.com

In the case of this compound, the substituents on the ring further modulate this reactivity:

Fluorine Atom: As a halogen, fluorine is an electron-withdrawing group via induction, which further deactivates the ring towards EAS. nih.gov

Vinyl and Methyl Groups: The methyl group at the 4-position is an activating group, donating electron density to the ring. The vinyl group's electronic effect is more complex but it is generally considered deactivating.

The combined effect of the strongly deactivating ring nitrogen and the fluorine atom likely renders this compound highly unreactive towards typical EAS reactions like Friedel-Crafts acylation or nitration. wikipedia.org Such reactions, if they were to occur, would require harsh conditions and would likely lead to low yields or complex product mixtures. The electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group (like the fluorine atom) on the ring, a common reaction pathway for 2-fluoropyridines. bme.huresearchgate.net

Reactivity of the Methyl Group (e.g., benzylic oxidation, deprotonation)

The methyl group at the 4-position of the pyridine ring exhibits reactivity analogous to the "benzylic" position in toluene (B28343) derivatives. Its C-H bonds are weakened by the adjacent aromatic ring, making it a site for both oxidation and deprotonation.

Benzylic Oxidation: The methyl group can be oxidized to various states, including hydroxymethyl, aldehyde, or a carboxylic acid group. This transformation typically requires strong oxidizing agents. For instance, various methylpyridines (picolines) can be oxidized to their corresponding carboxylic acids using reagents like potassium permanganate, molecular halogen in the presence of actinic radiation, or catalytic systems at high temperatures. mdpi.comwikipedia.orggoogle.comgoogle.comchemicalbook.com The oxidation of 3-picoline to nicotinic acid is a well-established industrial process. mdpi.com While specific studies on this compound are not prevalent, it is expected that its methyl group would undergo similar oxidation under appropriate conditions, potentially leading to 5-fluoro-2-vinylpyridine-4-carboxylic acid.

Deprotonation: The protons of the methyl group are acidic enough to be removed by strong bases, such as organolithium reagents (e.g., butyllithium) or other superbases. wikipedia.orgchemicalbook.comnih.gov Deprotonation generates a carbanion that is stabilized by resonance with the pyridine ring. This nucleophilic species can then react with a variety of electrophiles, allowing for the functionalization of the methyl group. This strategy is a common method for C-C bond formation at the benzylic position of picolines. wikipedia.orgchemicalbook.comnih.gov For example, treatment of 2-methylpyridine (B31789) with butyllithium (B86547) quantitatively deprotonates the methyl group, creating a versatile nucleophile. wikipedia.orgchemicalbook.com

Pericyclic Reactions and Cycloadditions Involving the Vinylpyridine Moiety

The vinyl group attached to the pyridine ring enables participation in various pericyclic reactions, most notably cycloadditions, where it can act as the 2π-electron component (the dienophile or dipolarophile).

[4+2] Cycloadditions (Diels-Alder Reactions): Vinylpyridines can function as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form cyclohexene-annulated pyridine derivatives. Historically, thermal [4+2] cycloadditions with vinylpyridines often resulted in low yields and poor regioselectivity. google.com However, the use of Lewis acid catalysts has been shown to significantly improve both the yield and selectivity of these reactions. google.com The Lewis acid coordinates to the pyridine nitrogen, lowering the LUMO energy of the vinyl dienophile and accelerating the reaction. For example, the reaction between 4-vinylpyridine (B31050) and isoprene (B109036) shows enhanced yield and a strong preference for the 1,4-regioisomer in the presence of BF₃·OEt₂. google.com This suggests that this compound would similarly participate in Lewis acid-catalyzed Diels-Alder reactions with predictable regioselectivity.

Table 2: Lewis Acid Effect on Diels-Alder Reaction of 4-Vinylpyridine and Isoprene

| Entry | Lewis Acid (equiv.) | Time (h) | Combined Yield (%) | Regioselectivity (1,4- vs 1,3-isomer) |

|---|---|---|---|---|

| 1 | — | 24 | 9 | 2 : 1 |

| 2 | BF₃·OEt₂ (0.5) | 24 | 18 | 5 : 1 |

| 3 | BF₃·OEt₂ (0.5) | 72 | 54 | 5 : 1 |

Data adapted from a study on vinylazaarenes as dienophiles. google.com

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are another reaction pathway available to the vinyl group. Upon irradiation with UV light, the vinyl C=C bond can react with another alkene to form a cyclobutane (B1203170) ring. nih.gov This method is a primary route for synthesizing cyclobutane derivatives that are otherwise difficult to access. nih.gov In some cases, unusual [2+2] cycloadditions between a vinyl group and a C=C bond within an aromatic ring have been observed. nih.gov

1,3-Dipolar Cycloadditions: The vinyl group can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions. It can react with 1,3-dipoles such as azides, nitrones, or nitrile oxides to form five-membered heterocyclic rings. chemicalbook.comnih.gov For example, the reaction of vinylpyridines with aryl azides can lead to the formation of triazoline intermediates. nih.gov

Polymerization Science and Applications of 5 Fluoro 4 Methyl 2 Vinylpyridine Monomers

Homopolymerization of 5-Fluoro-4-methyl-2-vinylpyridine

The synthesis of polymers from this compound can be achieved through various polymerization methods, leading to materials with distinct properties and potential applications. The presence of the fluorine atom and the pyridine (B92270) ring influences the monomer's reactivity and the characteristics of the resulting polymer.

Controlled Radical Polymerization Techniques (e.g., ATRP, NMP, RAFT)

Controlled radical polymerization (CRP) techniques are powerful tools for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. These methods, including Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been explored for vinylpyridine monomers and their derivatives.

Atom Transfer Radical Polymerization (ATRP): ATRP has been successfully employed for the polymerization of vinylpyridines. For instance, poly(methyl methacrylate) (PMMA) macroinitiators have been used to synthesize block copolymers with 4-vinylpyridine (B31050) (4VP) via ATRP, demonstrating good control over the polymerization process. dcu.ie The use of fluoroalcohols as solvents in the ATRP of methyl methacrylate (B99206) has been shown to allow for simultaneous control of molecular weight and tacticity. acs.org This suggests that similar strategies could be beneficial for the polymerization of fluorinated vinylpyridines like this compound.

Nitroxide-Mediated Polymerization (NMP): NMP is another effective CRP method for vinylpyridines. Studies on the NMP of 4-vinylpyridine using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a capping agent have shown a pseudo-living character, yielding polymers with low polydispersity. acs.org The temperature and nitroxide concentration can be adjusted to control the polymerization rate and molecular weight. acs.org Block copolymers of styrene (B11656) and 4-vinylpyridine have also been synthesized using NMP, resulting in materials that self-assemble into nanostructures. researchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is known for its versatility and compatibility with a wide range of functional monomers. nih.gov This technique has been used to synthesize block copolymers of 2- and 4-vinylpyridine. acs.org The use of fluoroalcohols as solvents in RAFT polymerization has been shown to influence the copolymerization behavior of styrene and maleimide (B117702) through hydrogen bonding interactions, suggesting a potential strategy for controlling the polymerization of fluorinated vinylpyridines. mdpi.com The choice of RAFT agent is crucial for controlling the polymerization of different types of monomers. google.com

Table 1: Comparison of Controlled Radical Polymerization Techniques for Vinylpyridines

| Polymerization Technique | Key Features | Potential for this compound |

| ATRP | Utilizes a transition metal catalyst to control radical concentration. | High potential, with solvent choice likely influencing control. acs.org |

| NMP | Employs a stable nitroxide radical to reversibly terminate growing polymer chains. | Proven for vinylpyridines, offering control over molecular weight. acs.org |

| RAFT | Uses a chain transfer agent to mediate the polymerization. | Highly versatile and compatible with functional monomers. nih.gov |

Anionic and Cationic Polymerization Mechanisms

Anionic Polymerization: Anionic polymerization is a powerful method for producing polymers with well-defined structures and narrow molecular weight distributions. researchgate.net It is particularly effective for monomers with electron-withdrawing groups. The presence of fluorine substituents can significantly impact the reactivity of vinyl monomers in anionic polymerization. rsc.org For instance, the anionic polymerization of fluorinated methacrylates proceeds efficiently. rsc.org The living nature of anionic polymerization allows for the synthesis of block copolymers by sequential monomer addition. researchgate.netacs.org For the anionic polymerization of 2-vinylpyridine (B74390), the use of N,N,N′,N′-tetramethylethylenediamine (TMEDA) can be beneficial in achieving "clean" polymerization by minimizing side reactions. taylorandfrancis.com

Cationic Polymerization: Cationic polymerization is suitable for monomers with electron-donating groups. While less common for vinylpyridines due to the basicity of the nitrogen atom which can interfere with the cationic initiator, it has been explored for other vinyl monomers. For example, novel vinyl ether monomers have been successfully polymerized via cationic polymerization. rsc.org The development of new initiating systems is expanding the scope of cationic polymerization to a wider range of monomers.

Copolymerization with Other Monomers

Copolymerization of this compound with other monomers allows for the creation of materials with a wide range of properties, combining the characteristics of each constituent monomer.

Synthesis of Block Copolymers with Tailored Architectures

Block copolymers containing vinylpyridine segments have been synthesized using various controlled polymerization techniques. These materials can self-assemble into ordered nanostructures, making them interesting for applications in nanotechnology and materials science.

For example, block copolymers of styrene and 4-vinylpyridine have been prepared by NMP, leading to the formation of nanostructured materials. researchgate.net Similarly, ATRP has been used to synthesize poly(4-vinyl pyridine-b-methyl methacrylate) block copolymers. dcu.ie Anionic polymerization is also a well-established method for preparing block copolymers, including those with vinylpyridine blocks. metu.edu.trresearchgate.net The synthesis of block copolymers of styrene and 4-vinylpyridine via RAFT polymerization has also been reported. researchgate.net

Graft Copolymerization on Various Substrates

Graft copolymerization is a method used to modify the surface properties of materials by attaching polymer chains to a substrate. This technique can be used to impart new functionalities to a material.

For instance, 4-vinylpyridine has been grafted onto poly(vinylidene fluoride) (PVDF) membranes to create pH-sensitive microfiltration membranes. psu.edu The grafting of 4-vinylpyridine and methyl acrylate (B77674) onto polyethylene (B3416737) films has also been demonstrated. koreascience.kr Radiation-induced grafting is another method that has been employed to graft monomers onto fluoropolymers. scirp.org These examples highlight the potential of grafting this compound onto various substrates to create functional materials.

Post-Polymerization Modification Strategies for Poly(this compound)

Post-polymerization modification allows for the introduction of functional groups onto a pre-existing polymer chain, providing a versatile route to functional materials. tandfonline.comresearchgate.net The pyridine ring in poly(this compound) is a key site for such modifications.

One common modification is quaternization , where the nitrogen atom of the pyridine ring is reacted with an alkyl halide. This process introduces a positive charge onto the polymer, converting it into a polyelectrolyte. Quaternized poly(4-vinylpyridine) has been shown to exhibit antibacterial properties. clarkson.edu The quaternization of the poly(4-vinyl pyridine) block in a triblock terpolymer has been used to create stimuli-responsive micelles. nih.govmdpi.com

Another strategy involves the modification of other functional groups that could be incorporated into the polymer. For example, fluorinated polymers have been modified by cleaving pentafluorophenyl groups to enable reactions with amine-containing compounds. kaust.edu.sa

Quaternization of Pyridine Nitrogen Atoms in Polymers

The quaternization of the nitrogen atom in the pyridine ring of poly(vinylpyridines) is a common and effective post-polymerization modification technique. nih.gov This reaction transforms the neutral polymer into a cationic polyelectrolyte, significantly altering its physicochemical properties. The process involves the reaction of the polymer with an alkyl halide, leading to the formation of a pyridinium (B92312) salt along the polymer backbone.

The degree of quaternization can be controlled by adjusting the reaction conditions, such as the molar ratio of the alkyl halide to the pyridine units, the reaction time, and the temperature. mdpi.com Common alkylating agents include methyl iodide, ethyl iodide, and various alkyl bromides. rsc.org The choice of the alkyl halide not only affects the reaction kinetics but also influences the properties of the resulting ionene. For instance, increasing the length of the alkyl chain can impact the polymer's hydrophobicity and its self-assembly behavior in solution. nih.gov

While complete quaternization can be challenging to achieve with simple alkyl halides due to steric hindrance and electrostatic repulsion from already quaternized neighboring groups, the use of more reactive agents like activated halides can lead to higher degrees of modification. tandfonline.comitu.edu.tr The extent of quaternization is a critical parameter that determines the polymer's charge density, solubility in different solvents, and thermal stability. mdpi.comnih.gov

Table 1: Representative Data on the Quaternization of Poly(4-vinylpyridine) with Various Alkyl Halides

| Alkyl Halide | Solvent | Reaction Temperature (°C) | Degree of Quaternization (%) | Reference |

| Methyl Iodide | Methanol | Reflux | up to 100 | nih.govresearchgate.net |

| Ethyl Iodide | Sulpholane | 70 | ~70-80 | rsc.org |

| n-Butyl Iodide | Sulpholane | 70 | ~60-70 | rsc.org |

| n-Hexyl Iodide | Sulpholane | 70 | ~55-65 | rsc.org |

| Chloro 2-propanone | DMF | Room Temperature | Quantitative | tandfonline.comresearchgate.net |

| 2-Chloroacetamide | DMF | Room Temperature | Quantitative | tandfonline.comresearchgate.net |

This table presents representative data for poly(4-vinylpyridine) as a model for the expected behavior of poly(this compound).

The successful quaternization can be confirmed using various analytical techniques. Fourier-transform infrared (FTIR) spectroscopy shows a characteristic shift of the pyridine ring stretching vibration to a higher wavenumber upon quaternization. mdpi.com Nuclear magnetic resonance (NMR) spectroscopy provides quantitative information on the degree of quaternization by integrating the signals of the protons on the alkyl group and the pyridine ring. nih.govresearchgate.net

Derivatization of Pendant Functional Groups

Beyond quaternization, the pendant pyridine ring in polymers derived from this compound can undergo a range of other derivatization reactions to introduce diverse functionalities. tandfonline.comresearchgate.net These modifications can be targeted to the nitrogen atom or the aromatic ring itself, offering a rich chemical playground for materials design.

The nitrogen atom's basicity allows for the formation of hydrogen bonds and coordination complexes with metal ions. Activation of the pyridine ring, for instance with triflic anhydride, can facilitate nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. uiowa.edu This approach can be used to attach moieties that impart specific biological activity, optical properties, or stimuli-responsiveness.

The fluorine atom on the pyridine ring also presents opportunities for specific chemical modifications. Nucleophilic aromatic substitution of the fluoride (B91410) is a potential route for introducing other functional groups, a strategy that has been explored for the late-stage functionalization of complex heterocyclic molecules.

Furthermore, the methyl group could potentially be functionalized, for example, through radical halogenation followed by substitution, although such reactions would need to be carefully controlled to avoid side reactions on the polymer backbone. The ability to perform these modifications post-polymerization allows for the creation of a library of functional polymers from a single parent polymer. researchgate.net

Table 2: Potential Derivatization Reactions for Poly(this compound)

| Target Site | Reagent/Reaction Type | Resulting Functional Group | Potential Application |

| Pyridine Nitrogen | Alkyl Halides | Quaternary Ammonium Salt | Antimicrobial, Gene Delivery |

| Pyridine Nitrogen | Acid | Protonated Pyridinium Salt | pH-Responsive Systems |

| Pyridine Ring | Metal Ions | Coordination Complex | Catalysis, Sensing |

| Fluoro Group | Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | Tuning of Electronic Properties |

| Methyl Group | Radical Halogenation/Substitution | Hydroxymethyl, Carboxyl | Increased Hydrophilicity |

Design and Characterization of Advanced Polymeric Materials from Fluorinated Vinylpyridines

The incorporation of this compound into polymer structures opens the door to the design of advanced materials with unique and tunable properties. The presence of both a fluorine atom and a versatile pyridine moiety in the same monomer unit is expected to impart a combination of hydrophobicity, thermal stability, and chemical reactivity.

Polymers containing fluorinated vinylpyridines can be designed as homopolymers, random copolymers, or block copolymers. researchgate.net Block copolymers, in particular, can self-assemble into various nanostructures in solution, such as micelles, vesicles, and polymersomes, which are of great interest for applications in drug delivery and nanotechnology. acs.org The quaternization of the pyridine block can be used to trigger or control the self-assembly process and to load charged therapeutic agents. nih.gov

The resulting materials are expected to find use in a variety of high-performance applications. For example, quaternized vinylpyridine polymers have shown promise as antimicrobial agents and as non-viral vectors for gene delivery. nih.gov The fluorine content can enhance the polymer's chemical resistance and modify its surface properties, potentially leading to materials for low-fouling coatings or specialized membranes. researchgate.net

The characterization of these advanced polymeric materials relies on a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the polymer structure, determine copolymer composition, and quantify the degree of post-polymerization modification. nih.govresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information on the functional groups present in the polymer and is particularly useful for monitoring the progress of derivatization reactions. mdpi.com

Size Exclusion Chromatography (SEC): Employed to determine the molecular weight and molecular weight distribution of the polymers.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Used to investigate the thermal properties of the polymers, such as the glass transition temperature and thermal decomposition profile. nih.gov

Scattering Techniques (e.g., DLS, SAXS): Utilized to characterize the size and morphology of self-assembled nanostructures in solution.

Table 3: Properties and Potential Applications of Polymers from Fluorinated Vinylpyridines

| Polymer Architecture | Key Properties | Potential Applications |

| Homopolymer | High fluorine content, thermal stability | High-performance coatings, membranes |

| Quaternized Homopolymer | Cationic, antimicrobial | Biocidal surfaces, disinfectants |

| Block Copolymer | Self-assembly, stimuli-responsive | Drug delivery, nanoreactors |

| Quaternized Block Copolymer | pH- and salt-responsive micelles | Gene therapy, smart materials |

| Random Copolymer | Tunable hydrophilicity/hydrophobicity | Compatibilizers, functional surfaces |

Advanced Characterization Techniques for 5 Fluoro 4 Methyl 2 Vinylpyridine and Its Derivatives

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are indispensable for elucidating the intricate structural details of 5-Fluoro-4-methyl-2-vinylpyridine. These methods provide insights into the molecular framework, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules. For this compound, a suite of NMR experiments would be required for a complete assignment of its proton, carbon, and fluorine nuclei.

¹H NMR spectroscopy would provide information on the chemical environment of the protons. The vinyl group protons would exhibit characteristic shifts and coupling constants, while the aromatic protons on the pyridine (B92270) ring and the methyl group protons would appear in distinct regions of the spectrum. Long-range coupling between the vinyl protons and the ring protons could offer insights into the preferred conformation of the vinyl group relative to the pyridine ring. cdnsciencepub.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the positions of the fluoro, methyl, and vinyl substituents. The fluorine atom, being highly electronegative, would significantly influence the chemical shifts of the carbon atoms bonded to it and those in close proximity.

¹⁹F NMR is a powerful tool for characterizing fluorinated organic compounds due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts. icpms.cz The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is indicative of the electronic environment around the fluorine atom on the pyridine ring. Coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (¹JCF, ²JCF) would provide further structural confirmation.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules. ipb.pt These experiments would reveal the connectivity between protons, between protons and directly attached carbons, and between protons and carbons over multiple bonds, respectively.

Table 1: Hypothetical NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity and Coupling Constants (J in Hz) |

|---|---|---|

| ¹H NMR | ||

| H (vinyl, -CH=) | ~6.5 - 7.0 | dd, Jtrans ≈ 17, Jcis ≈ 11 |

| H (vinyl, =CH₂) | ~5.5 - 6.0 | dd, Jtrans ≈ 17, Jgem ≈ 1.5 and dd, Jcis ≈ 11, Jgem ≈ 1.5 |

| H (pyridine ring) | ~7.0 - 8.5 | d or s |

| CH₃ | ~2.2 - 2.5 | s |

| ¹³C NMR | ||

| C (vinyl, -CH=) | ~130 - 140 | |

| C (vinyl, =CH₂) | ~115 - 125 | |

| C (pyridine ring) | ~110 - 160 | C-F coupling expected |

| CH₃ | ~15 - 20 | |

| ¹⁹F NMR | ||

| F | ~ -110 to -140 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for the identification of functional groups and confirmation of the molecular structure.

IR Spectroscopy would reveal characteristic absorption bands for the C-F bond, the C=C and C=N bonds of the vinylpyridine ring, and the C-H bonds of the aromatic ring, vinyl group, and methyl group. mdpi.com The stretching vibration of the C-F bond typically appears in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C stretching of the vinyl group and the ring breathing modes of the pyridine skeleton would be prominent in the Raman spectrum. researchgate.netresearchgate.net

The combination of IR and Raman spectroscopy provides a more complete vibrational analysis. While specific spectra for the target compound are not available, the table below lists expected vibrational frequencies.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H stretch (vinyl) | 3100 - 3000 | IR, Raman |

| C-H stretch (aromatic) | 3100 - 3000 | IR, Raman |

| C-H stretch (methyl) | 3000 - 2850 | IR, Raman |

| C=C stretch (vinyl) | 1650 - 1630 | IR, Raman |

| C=N, C=C stretch (pyridine ring) | 1600 - 1450 | IR, Raman |

| C-F stretch | 1400 - 1000 | IR |

| Ring breathing | ~1000 | Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the π-systems of the pyridine ring and the vinyl group will give rise to characteristic π → π* transitions. The position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern on the pyridine ring. The presence of the vinyl group in conjugation with the aromatic ring is expected to cause a red shift (bathochromic shift) of the absorption bands compared to the unsubstituted fluoromethylpyridine. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy. By providing a very precise mass measurement, HRMS can confirm the molecular formula of this compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly used. nih.govrsc.org The accurate mass measurement would allow for the differentiation between compounds with the same nominal mass but different elemental compositions.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of its synthesis.

Gas Chromatography (GC) and Liquid Chromatography (LC) with Advanced Detectors

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can be used to determine the purity of a sample and to identify any volatile impurities. researchgate.net The choice of the capillary column's stationary phase is critical for achieving good separation.

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the analysis of a wide range of organic compounds. For this compound, reversed-phase HPLC with a C18 or a phenyl-based stationary phase would likely be effective. researchgate.net The use of advanced detectors such as a Diode Array Detector (DAD) or a Mass Spectrometer (LC-MS) provides additional information. A DAD allows for the acquisition of UV-Vis spectra of the eluting peaks, aiding in peak identification, while LC-MS provides mass information for each component, enabling the identification of impurities and by-products. nih.govdtu.dk

The following table summarizes the chromatographic methods applicable to the analysis of this compound.

Table 3: Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC | e.g., DB-5, HP-1 | Helium, Nitrogen | FID, MS | Purity assessment, reaction monitoring |

| LC (HPLC) | e.g., C18, Phenyl | Acetonitrile/Water, Methanol/Water | DAD, MS | Purity assessment, reaction monitoring, preparative separation |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and crystallographic packing, which are crucial for understanding intermolecular interactions.

For vinylpyridine derivatives, this technique is often used to study their coordination complexes or cocrystals, revealing how the pyridine nitrogen and vinyl group influence molecular assembly. For instance, the structure of cocrystals formed between metal complexes containing 4-vinylpyridine (B31050) and other molecules has been elucidated using X-ray diffraction. A notable example is the analysis of a cocrystal of trans-bis(thiocyanato-κN)tetrakis(4-vinylpyridine-κN)nickel(II) and 2,3,5,6-tetrafluoro-1,4-diiodobenzene, which demonstrates the formation of specific halogen bonds. iucr.org Such studies are vital for the rational design of crystal engineering and supramolecular chemistry, where predictable molecular arrangements are desired.

Should single crystals of this compound or its derivatives be prepared, X-ray crystallography would be the definitive method to establish its solid-state conformation and packing, influenced by the fluoro and methyl substituents on the pyridine ring.

Below is a table of representative crystallographic data for a related vinylpyridine-containing complex, illustrating the type of information obtained from an X-ray diffraction study.

| Crystal Data | |

| Compound | trans-bis(thiocyanato-κN)tetrakis(4-vinylpyridine-κN)nickel(II) and 2,3,5,6-tetrafluoro-1,4-diiodobenzene cocrystal |

| Chemical Formula | C₃₄H₂₈F₄I₂N₆NiS₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/m 1 |

| Unit Cell Dimensions | a = 16.41 Å, b = 4.78 Å, c = 25.89 Å, β = 91.2° |

| Volume | 2030 ų |

| Data sourced from a study on a novel AIEgen, providing an example of crystal data reporting. mdpi.com |

Surface Analysis Techniques for Polymeric Derivatives (e.g., SEM, TEM, AFM)

Once a monomer like this compound is polymerized, the resulting material's surface properties become critical, especially for applications in coatings, films, and nanocomposites. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are powerful techniques used to investigate the surface topography and morphology of these polymeric derivatives.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It is particularly useful for visualizing the micro and nanoscale morphology, porosity, and particle distribution. Studies on related poly(vinylpyridine)s have used SEM to observe clusters of polymer particles on film surfaces and to examine the roughness and porous nature of copolymer beads. mdpi.comscielo.br For example, SEM images of Cu(II)-imprinted polymers based on 2-vinylpyridine (B74390) revealed detailed surface particle morphology. researchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution by transmitting electrons through an ultra-thin sample, allowing for the visualization of internal structures. TEM is extensively used to study the morphology of polymer blends and nanocomposites. In copolymers containing vinylpyridine, TEM has been employed to visualize the phase-separated domains, such as polystyrene microdomains in a poly(N-vinylimidazole-co-styrene) matrix. kpi.ua It has also been used to analyze the distribution and spacing of segregated domains in composites of poly(styrene-co-2-vinyl pyridine) with phosphotungstic acid. frontiersin.org

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a surface. It is unique in its ability to visualize single polymer chains. AFM has been successfully used to confirm the number of arms in star copolymers of polystyrene-poly(2-vinylpyridine) and to observe their unimolecular micellar structures. mdpi.com Furthermore, AFM is used to study the surface morphology and phase separation in polymer blends, such as those containing poly(4-vinylpyridine), where it can reveal how the size of dispersed phases changes with varying intermolecular interactions. acs.org

The table below summarizes the applications of these surface analysis techniques for characterizing polymeric derivatives of vinylpyridines.

| Technique | Information Obtained | Example Application for Vinylpyridine Polymers | Citations |

| Scanning Electron Microscopy (SEM) | Surface topography, morphology, porosity, particle size and distribution. | Observed clusters of poly(vinylpyridine) particles on film surfaces; characterized the rough surface of porous 4-vinylpyridine copolymer beads. | mdpi.comscielo.br |

| Transmission Electron Microscopy (TEM) | Internal morphology, phase separation, domain size and distribution in blends and composites, nanoparticle dispersion. | Visualized styrene (B11656) microdomains (200-1000 Å) in poly(N-vinylimidazole-co-styrene) films; analyzed domain spacing (16-42 nm) in poly(styrene-co-2-vinyl pyridine) nanocomposites. | kpi.uafrontiersin.org |

| Atomic Force Microscopy (AFM) | 3D surface topography, roughness, phase morphology, visualization of single polymer chains. | Confirmed molecular structure of polystyrene-poly(2-vinylpyridine) star copolymers; investigated the decrease in dispersed phase size in poly(4-vinylpyridine) blends with increasing hydrogen bond density. | mdpi.comacs.org |

Computational and Theoretical Studies of 5 Fluoro 4 Methyl 2 Vinylpyridine

Quantum Chemical Calculations (e.g., Ab Initio, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the molecular properties of compounds like 5-Fluoro-4-methyl-2-vinylpyridine. These methods provide a detailed picture of the molecule's electronic landscape.

The electronic structure of this compound is dictated by the interplay of its constituent parts: the pyridine (B92270) ring, a fluorine atom, a methyl group, and a vinyl group. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can elucidate this structure. The nitrogen atom and the fluorine atom exert electron-withdrawing effects, while the methyl group is electron-donating. The vinyl group can act as a π-acceptor or π-donor.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity. For this compound, the HOMO is expected to be distributed over the π-system of the pyridine ring and the vinyl group, indicating these are the most probable sites for electrophilic attack. The LUMO is likely centered on the pyridine ring's π-system, with its energy lowered by the electron-withdrawing fluorine atom, making the ring susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Table 1: Illustrative Calculated Electronic Properties of this compound Note: The following data are illustrative, based on typical values for similar substituted pyridines calculated using DFT, and serve to demonstrate the type of information generated.

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 eV | Energy difference between HOMO and LUMO, indicating chemical stability. |

| Dipole Moment | 2.1 Debye | A measure of the molecule's overall polarity. |

DFT-based reactivity descriptors offer a quantitative prediction of how a molecule will behave in a chemical reaction. nih.govias.ac.in For this compound, these indices can pinpoint the most reactive sites.

Fukui Functions and Parr Functions: These local reactivity indices identify the atoms most susceptible to nucleophilic, electrophilic, or radical attack. The vinyl group's terminal carbon is predicted to be a primary site for electrophilic and radical addition, while the pyridine nitrogen is a key nucleophilic center.

Transition state modeling is a powerful computational technique to map the energy profile of a reaction, such as the common electrophilic addition to the vinyl group. libretexts.org By locating the transition state structure—a first-order saddle point on the potential energy surface—and calculating its energy, the activation energy barrier for the reaction can be determined. stackexchange.com This allows for a theoretical assessment of the reaction's feasibility and kinetics. For instance, the addition of an electrophile like HBr to the vinyl group would proceed through a calculated transition state leading to a carbocation intermediate, with the regioselectivity (Markovnikov vs. anti-Markovnikov addition) being predictable from the relative stability of the possible intermediates. thieme-connect.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions in a simulated environment (e.g., in a solvent like water or an organic solvent). chemrevlett.comaip.orgacs.orgnih.gov

For this compound, a key conformational aspect is the rotation around the single bond connecting the vinyl group to the pyridine ring. Studies on related 2-vinylpyridines suggest a preference for a planar conformation to maximize conjugation, with the vinyl group being either cis or trans to the pyridine nitrogen. cdnsciencepub.comtandfonline.com MD simulations can predict the most stable conformer and the energy barriers between different rotational states.

In a condensed phase, MD simulations can reveal how molecules of this compound interact with each other and with solvent molecules. Key intermolecular interactions would include:

π-π Stacking: Interactions between the aromatic pyridine rings.

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor from protic solvents. researchgate.netnih.gov

Weak C-H···F and C-H···N interactions: The fluorine atom and nitrogen atom can participate in weak hydrogen bonds, influencing the local structure. researchgate.netresearchgate.net These simulations are crucial for understanding the macroscopic properties of the substance, such as solubility and aggregation behavior. acs.org

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful methods for predicting spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govjocpr.com The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach. jocpr.com By calculating the magnetic shielding tensors for ¹H, ¹³C, and ¹⁹F nuclei, their chemical shifts can be predicted with high accuracy, especially when linear scaling methods are used to correct for systematic errors. nih.gov The predicted shifts for this compound would reflect the electronic environment of each nucleus, influenced by the electron-donating methyl group and the electron-withdrawing fluorine and vinyl-substituted pyridine ring.

Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound Note: The following data are illustrative and represent typical predicted values relative to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). Actual values depend on the specific computational method and solvent.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) |

|---|---|---|---|

| Py-H3 | 7.1 | 122.5 | - |

| Py-H6 | 8.4 | 149.0 | - |

| Methyl-H | 2.4 | 18.0 | - |

| Vinyl-Hα | 6.8 | 136.0 | - |

| Vinyl-Hβ (cis) | 5.5 | 120.0 | - |

| Vinyl-Hβ (trans) | 6.2 | 120.0 | - |

| Py-C2 | - | 155.0 | - |

| Py-C4 | - | 145.0 (C-CH₃) | - |

| Py-C5 | - | 158.0 (C-F) | -118.0 |

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. nih.govresearchgate.net These calculations yield the harmonic frequencies, which are often scaled by an empirical factor to improve agreement with experimental anharmonic frequencies. jocpr.com The analysis allows for the assignment of specific vibrational modes, such as C-H stretches, C=C and C=N ring stretches, and the characteristic C-F stretch. nih.govresearchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies for Key Modes of this compound Note: These are illustrative harmonic frequencies (cm⁻¹) calculated by DFT.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Stretching of H atoms on the pyridine ring. |

| Methyl C-H Stretch | 2950-2990 | Asymmetric and symmetric stretching of methyl group H atoms. |

| C=C/C=N Ring Stretch | 1580-1610 | Stretching vibrations within the pyridine ring. |

| Vinyl C=C Stretch | 1630 | Stretching of the vinyl double bond. |

| C-F Stretch | 1240 | Stretching of the carbon-fluorine bond. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodological Application)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific property. tandfonline.comchemrevlett.com While a QSAR study requires a dataset of multiple compounds, the methodological approach can be described for a class of compounds that includes this compound.

The development of a QSAR model for a series of substituted pyridines would typically involve the following steps: chemrevlett.comresearchgate.netresearchgate.netresearchgate.net

Data Set Assembly: A series of pyridine derivatives with measured biological activity (e.g., inhibitory concentration, IC₅₀) is collected and divided into a training set (for model building) and a test set (for model validation). tandfonline.combenthamdirect.com

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological, among others.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity. chemrevlett.comchemrevlett.com

Model Validation: The model's statistical significance and predictive power are rigorously tested using methods like leave-one-out cross-validation (Q²), calculation of the correlation coefficient (R²), and prediction of the activity of the test set compounds. tandfonline.comresearchgate.net

An illustrative QSAR model might take the form of the following equation: log(1/IC₅₀) = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ...

This equation allows for the prediction of activity for new, unsynthesized compounds based on their calculated descriptors, thereby guiding the design of more potent molecules.

Derivatization and Functionalization Strategies of 5 Fluoro 4 Methyl 2 Vinylpyridine

Late-Stage Functionalization Approaches on Complex Molecular Frameworks